
Iodomethyl cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodomethyl cyclopropanecarboxylate is an organic compound with the molecular formula C6H9IO2 It is a derivative of cyclopropane, a three-membered ring structure, and contains an iodomethyl group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iodomethyl cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with iodomethane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the use of carbenoid intermediates. For example, the Simmons-Smith reaction, which uses diiodomethane and zinc-copper couple, can be employed to introduce the iodomethyl group onto the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of flow reactors can enhance reaction efficiency and control, making it suitable for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Iodomethyl cyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the iodomethyl group can yield cyclopropylmethanol or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include cyclopropyl derivatives, such as cyclopropylamines, cyclopropylthiols, and cyclopropylcarboxylic acids .
Aplicaciones Científicas De Investigación
Iodomethyl cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the synthesis of cyclopropane-containing drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of iodomethyl cyclopropanecarboxylate involves its reactivity as a carbenoid intermediate. The iodomethyl group can generate a carbene species under certain conditions, which can then react with alkenes to form cyclopropane rings. This reactivity is exploited in various synthetic transformations, including the formation of cyclopropane-containing compounds .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethyl iodide: Similar structure but lacks the carboxylate group.
Cyclopropanecarboxylic acid: Contains the carboxylate group but lacks the iodomethyl group.
Cyclopropylamine: Contains an amine group instead of the iodomethyl group.
Uniqueness
Iodomethyl cyclopropanecarboxylate is unique due to the presence of both the iodomethyl and carboxylate groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to act as a carbenoid intermediate makes it valuable in synthetic organic chemistry .
Propiedades
Número CAS |
150865-09-1 |
|---|---|
Fórmula molecular |
C5H7IO2 |
Peso molecular |
226.01 g/mol |
Nombre IUPAC |
iodomethyl cyclopropanecarboxylate |
InChI |
InChI=1S/C5H7IO2/c6-3-8-5(7)4-1-2-4/h4H,1-3H2 |
Clave InChI |
ALKMIIJDTWWTML-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)OCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


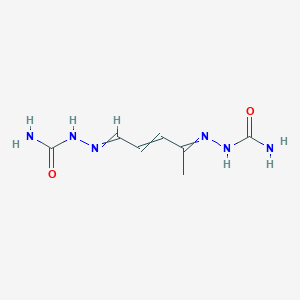
![1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12550457.png)
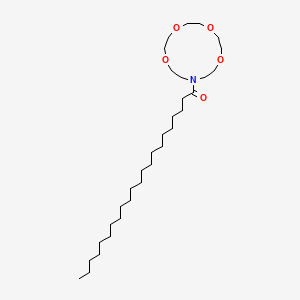
![N-Benzyl-2-[2-(2-chloroethoxy)ethoxy]-N-{2-[2-(2-chloroethoxy)ethoxy]ethyl}ethan-1-amine](/img/structure/B12550467.png)
![N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12550470.png)
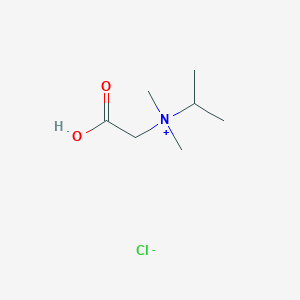
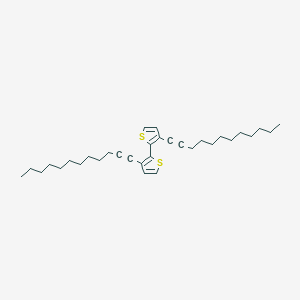
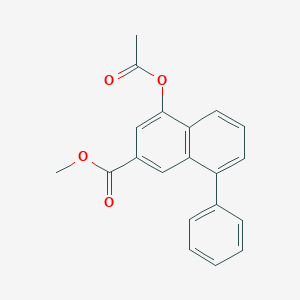
![Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B12550489.png)
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethyl]aniline](/img/structure/B12550494.png)
![N-Benzyl-2-methyldibenzo[b,d]thiophen-4-amine--hydrogen chloride (1/1)](/img/structure/B12550496.png)
![Trichloro{4-[(trifluoroethenyl)oxy]phenyl}silane](/img/structure/B12550503.png)
![6-[2-(3-Chloro-4-methoxyphenyl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B12550508.png)

